molecular formula C21H26N4O5S B2371517 benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251613-21-4

benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2371517
CAS No.: 1251613-21-4
M. Wt: 446.52
InChI Key: SVFJSFURWZXFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone features a benzodioxole moiety linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a 3,5-dimethylpyrazole bearing a 1,1-dioxidotetrahydrothiophen-3-yl group.

Synthesis pathways for analogous compounds often involve cyclo-condensation of chalcones with hydrazides (e.g., 4-hydroxybenzhydrazide) in ethanol under basic conditions , or coupling reactions using dioxane and triethylamine as solvents .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-14-20(15(2)25(22-14)17-5-10-31(27,28)12-17)23-6-8-24(9-7-23)21(26)16-3-4-18-19(11-16)30-13-29-18/h3-4,11,17H,5-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFJSFURWZXFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 402.52 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyrazole derivative, which are known to contribute to various pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives containing the benzo[d][1,3]dioxole structure. For instance, compounds similar to the one have shown significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • MIC Values: The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 80 nM against Sarcina and 110 nM against Staphylococcus aureus .
  • Mechanism of Action: The antibacterial activity is thought to be linked to the ability of these compounds to interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways .

Study 1: Synthesis and Screening of Derivatives

A research study focused on synthesizing a series of 5-(benzo[d][1,3]dioxol-5-yl)-substituted pyrazoles. These derivatives were screened for antibacterial activity using the agar diffusion method. The results indicated that several compounds exhibited potent antibacterial effects compared to standard antibiotics .

CompoundTarget BacteriaMIC (nM)
4eSarcina80
6cStaphylococcus aureus110

Study 2: Pharmacological Properties

Another study investigated the pharmacological properties of pyrazoline derivatives containing the benzo[d][1,3]dioxole unit. The findings suggested that these compounds possess not only antibacterial but also anti-inflammatory and analgesic activities .

The mechanisms by which benzo[d][1,3]dioxole-containing compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity: Some derivatives inhibit serine/threonine kinase activity, which is crucial for various cellular processes .
  • Interference with Bacterial Metabolism: By disrupting metabolic pathways in bacteria, these compounds prevent growth and replication.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities among the target compound and analogs:

Compound Name Benzodioxole Pyrazole Substituents Piperazine/Piperidine Sulfone Group Key Pharmacological Notes References
Target Compound Yes 3,5-Dimethyl, 1,1-dioxidotetrahydrothiophen-3-yl Yes Yes Hypothesized PARP-1 inhibition
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone No 3,5-Dimethyl, pyrimidine-amino-phenyl No No Kinase inhibition; Anticancer
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone Yes None Yes No CNS-targeting scaffold
1-(5-(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-3-(1H-pyrrol-2-yl)pyrazol-1-yl)ethanone (IV) No Benzofuran-phenyl, pyrrolyl No No PARP-1 inhibition; Anticancer
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one No 1,3-Diphenyl No No Cytotoxicity (NCI-60 screening)
Key Observations:
  • Benzodioxole vs. Benzofuran : The benzodioxole group in the target compound and may improve metabolic stability compared to benzofuran derivatives .
  • Sulfone vs.
  • Pyrazole Substituents : 3,5-Dimethylpyrazole in the target compound reduces steric hindrance compared to bulkier phenyl or pyrrolyl groups in , possibly improving receptor binding.

Pharmacological and Bioactivity Comparisons

  • Anticancer Activity: Analogs with pyrimidine-amino-phenyl substitutions (e.g., ) showed moderate cytotoxicity in NCI-60 screens, while thiazolidinone derivatives (e.g., ) exhibited selective activity against leukemia cell lines .
  • CNS Activity : The benzodioxole-piperazine scaffold in is associated with serotonin receptor modulation, suggesting the target compound may also interact with CNS targets.

Preparation Methods

Alkylation Reaction Conditions

Using methyl iodide or similar alkylating agents, catechol undergoes cyclization in the presence of carbonate or alkoxide bases. Critical factors include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Base : K₂CO₃ or Cs₂CO₃ are preferred due to their mild basicity and solubility in organic solvents.
  • Temperature : Optimal yields occur at 90–110°C for 1–4 hours.
  • Workup : Acid washes (e.g., HCl) remove unreacted starting material, followed by extraction with toluene and drying over MgSO₄.

Table 1 : Optimized Alkylation Conditions for Benzo[d]dioxol Formation

Parameter Value/Description Source
Solvent DMF (10–20 volumes relative to catechol)
Base K₂CO₃ or Cs₂CO₃
Temperature 90–110°C
Yield >90% (crystallization in propan-2-ol)

Synthesis of 3,5-Dimethylpyrazol-4-yl Component

The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of hydrazine derivatives with acetylenic ketones.

Cyclocondensation Strategy

  • Starting Material : (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one reacts with hydrazine hydrate in ethanol under reflux.
  • Regioselectivity : Hydrazine hydrate favors the formation of the pyrazole isomer with methyl groups at positions 3 and 5.
  • Yield : ~90% after evaporation and purification.

Table 2 : Pyrazole Synthesis Parameters

Parameter Value/Description Source
Starting Material Acetylenic ketone
Reagent Hydrazine hydrate
Solvent Ethanol
Conditions Reflux, 2 hours
Yield 90%

Coupling Reactions for Methanone Formation

The methanone bridge linking the benzo[d]dioxol-5-yl group to piperazine is formed via phosgene-mediated reactions.

Phosgene-Mediated Coupling

  • Reagents : Phosgene (12.5% w/v in toluene) reacts with the pyrazole intermediate in CHCl₃.
  • Procedure :
    • Stir phosgene with the pyrazole at room temperature for 10 minutes.
    • Add amines (3 equivalents) and stir overnight.
    • Workup: Wash with NaHCO₃, dry over Na₂SO₄, and evaporate.

Table 3 : Methanone Coupling Parameters

Parameter Value/Description Source
Reagent Phosgene in toluene
Solvent CHCl₃
Conditions RT, overnight
Yield 95% (after recrystallization)

Final Assembly and Purification

Piperazine Substitution

The piperazine ring is functionalized sequentially:

  • Benzo[d]dioxol-5-yl Attachment : React piperazine with benzo[d]dioxol-5-yl methanoyl chloride.
  • Pyrazole-Piperazine Coupling : Displace the chloride with the pyrazole’s amine using chloroacetyl chloride as an intermediate.

Tetrahydrothiophene Dioxide Coupling

The tetrahydrothiophene-1,1-dioxide is attached via:

  • Propylphosphonic Anhydride : Facilitates amide bond formation between the pyrazole’s amine and the tetrahydrothiophene’s carboxylic acid derivative.

Data Tables and Reaction Conditions

Table 4 : Purification Methods Across Steps

Step Method Source
Benzo[d]dioxol Crystallization (propan-2-ol)
Pyrazole Column chromatography (SiO₂)
Methanone Recrystallization (ethanol)

Table 5 : Key Challenges and Solutions

Challenge Solution Source
Regioselectivity in pyrazole Use hydrazine hydrate over phenylhydrazine
Phosgene toxicity Use phosgene in toluene at low temps

Q & A

Q. Advanced

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., pyrazoline ring conformation ).
  • DFT calculations : Predict electronic properties and stability of tautomers .
  • Hyphenated techniques : LC-NMR or LC-MS/MS correlates chromatographic peaks with structural fragments .

How is the compound’s biological activity mechanistically evaluated?

Q. Basic

  • In vitro assays : Enzyme inhibition (e.g., GABA transaminase for anticonvulsant activity ) or receptor binding (e.g., serotonin receptors ).
  • Animal models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for seizure suppression .

How do structural modifications influence pharmacological activity?

Q. Advanced

  • Substituent variation : Replacing the tetrahydrothiophene sulfone group with morpholine sulfonamide alters receptor selectivity (e.g., from anticonvulsant to anticancer activity ).
  • Bioisosteric replacement : Exchanging benzodioxole with thiophene enhances metabolic stability .
  • Quantitative SAR (QSAR) : Computational models predict activity cliffs caused by methyl groups on the pyrazole ring .

How are contradictions in bioactivity data between studies resolved?

Q. Advanced

  • Dose-response reevaluation : EC₅₀ values may vary due to differences in assay sensitivity .
  • Metabolite profiling : LC-HRMS identifies active metabolites that explain in vivo efficacy absent in vitro .
  • Species-specificity testing : Humanized animal models or primary cell lines reduce translational gaps .

What experimental designs assess environmental or toxicological impacts?

Q. Advanced

  • Longitudinal ecotoxicity studies : Monitor compound degradation products in aquatic systems using LC-MS/MS .
  • Mechanistic toxicology : RNA-seq identifies oxidative stress pathways activated in liver microsomes .
  • Cross-species toxicity : Compare LD₅₀ in zebrafish and rodents to evaluate ecological risks .

How are computational methods applied to study this compound?

Q. Advanced

  • Molecular docking : Predicts binding modes to targets like COX-2 or NMDA receptors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM models forecast bioavailability and CYP450 interactions .

What crystallographic challenges arise with this compound?

Q. Advanced

  • Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. DMF/EtOH mixtures) may yield distinct polymorphs with varying bioavailabilities .
  • Disorder modeling : Flexible piperazine rings require anisotropic displacement parameters in refinement .

How are pharmacological discrepancies between in vitro and in vivo data addressed?

Q. Advanced

  • Pharmacokinetic profiling : Plasma protein binding and brain permeability assays explain poor in vivo efficacy despite high in vitro potency .
  • Prodrug design : Esterification of carboxylic acid groups improves blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.